2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Overview
Description
2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that has gained attention in the field of research and industry. This molecule features a triazole and pyridine ring fused together, providing unique properties that have been studied for various applications.
Mechanism of Action
The mode of action of a compound depends on its chemical structure and the nature of its target. It can inhibit or activate the target, leading to changes in cellular functions .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can affect its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics .
The action of a compound can also be influenced by environmental factors such as temperature, pH, and the presence of other substances . These factors can affect the compound’s stability, solubility, and interaction with its target .
Biochemical Analysis
Biochemical Properties
2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as rhodium and palladium complexes The nature of these interactions involves the formation of stable complexes, which can be analyzed using spectroscopic techniques .
Cellular Effects
The effects of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit catalytic activity in the Suzuki–Miyaura cross-coupling reaction, which is essential for the synthesis of various organic compounds . Additionally, its interaction with cellular components can lead to changes in cellular function, highlighting its potential as a biochemical tool.
Molecular Mechanism
The molecular mechanism of action of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its binding interactions with biomolecules. This compound acts as a ligand, forming complexes with metals such as rhodium and palladium . These complexes exhibit unique properties that can be exploited for various biochemical applications. The binding interactions are characterized by the formation of stable complexes, which can be analyzed using techniques such as X-ray diffractometry and infrared spectroscopy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under mild basic conditions, which is essential for its use in biochemical research
Dosage Effects in Animal Models
The effects of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, making it suitable for biochemical studies. At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interaction with rhodium and palladium complexes highlights its role in catalytic processes, which are essential for understanding its metabolic pathways
Transport and Distribution
The transport and distribution of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a critical factor that influences its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in determining its subcellular localization, which is essential for understanding its mechanism of action and optimizing its use in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method involves the one-pot synthesis of pyrido[2,3-d]pyrimidines and 1,2,4-triazolo[4,3-a]pyridines using a catalyst that aids in the tautomerization of malononitrile and activation of the aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Cyclization Reactions: Formation of fused ring systems through cyclization processes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrazides, and acetic acid. Microwave irradiation is often employed to accelerate the reaction .
Major Products
The major products formed from these reactions include various derivatives of the triazolo[4,3-a]pyridine scaffold, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Medicine: Explored for its antiproliferative activities against cancer cell lines such as A549, MCF-7, and HeLa.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: A related compound with similar structural features but different functional groups.
1,2,4-Triazolo[4,3-a]pyrazine: Another compound in the same family, often studied for its kinase inhibitory activities.
Uniqueness
2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific bromoethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(2-bromoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBWVRDLHOYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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